(2,6-Dimethylcyclohexyl)methanamine
Overview
Description
(2,6-Dimethylcyclohexyl)methanamine: is an organic compound with the molecular formula C9H19N. It is a derivative of cyclohexane, featuring a methanamine group attached to a 2,6-dimethylcyclohexyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common synthetic route involves the reduction of 2,6-dimethylcyclohexanone. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Amination of Alcohols: Another method is the amination of 2,6-dimethylcyclohexanol using ammonia in the presence of a dehydrating agent like thionyl chloride (SOCl2).
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale chemical reactions involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
(2,6-Dimethylcyclohexyl)methanamine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form 2,6-dimethylcyclohexanone using oxidizing agents like chromyl chloride (CrO2Cl2).
Reduction: As mentioned earlier, it can be reduced from its ketone form using reducing agents like LiAlH4.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various reagents, such as halides, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2), dichloromethane (DCM) as solvent, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent, reflux conditions.
Substitution: Halides (e.g., bromine, chlorine), polar aprotic solvents (e.g., DCM), room temperature.
Major Products Formed:
Oxidation: 2,6-Dimethylcyclohexanone
Reduction: this compound
Substitution: Various halogenated derivatives
Scientific Research Applications
(2,6-Dimethylcyclohexyl)methanamine: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
(2,6-Dimethylcyclohexyl)methanamine: is similar to other cyclohexylamine derivatives, such as 2,2-dimethylcyclohexyl)methanamine and N,N-Dimethylcyclohexylamine . its unique structural features, such as the position of the methyl groups, contribute to its distinct chemical properties and applications.
Comparison with Similar Compounds
2,2-Dimethylcyclohexyl)methanamine
N,N-Dimethylcyclohexylamine
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Properties
IUPAC Name |
(2,6-dimethylcyclohexyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7-4-3-5-8(2)9(7)6-10/h7-9H,3-6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXAVWILUZMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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